1-(Difluoromethyl)naphthalene-4-acetic acid
Description
Properties
Molecular Formula |
C13H10F2O2 |
|---|---|
Molecular Weight |
236.21 g/mol |
IUPAC Name |
2-[4-(difluoromethyl)naphthalen-1-yl]acetic acid |
InChI |
InChI=1S/C13H10F2O2/c14-13(15)11-6-5-8(7-12(16)17)9-3-1-2-4-10(9)11/h1-6,13H,7H2,(H,16,17) |
InChI Key |
KVVGKVPKASRXDD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2C(F)F)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Reaction Overview
This method employs deoxofluorination reagents to convert ketone precursors into the difluoromethyl group. A common approach involves using diethylaminosulfur trifluoride (DAST) or morpholinosulfur trifluoride (Morph-DAST) to fluorinate carbonyl intermediates.
Experimental Procedure
-
Synthesis of 4-Acetyl-1-naphthalenol :
-
Naphthalene-1,4-diol is acetylated using acetic anhydride to yield 4-acetyl-1-naphthalenol.
-
-
Deoxofluorination :
-
Oxidation to Acetic Acid :
Key Data
Method 2: Kochi-Anderson Radical Decarboxylation
Reaction Overview
This method couples fluorinated naphthalene derivatives with acetic acid precursors via radical intermediates. It is effective for introducing the difluoromethyl group while retaining the acetic acid functionality.
Experimental Procedure
-
Synthesis of Difluoromethylmenadione :
-
Radical Decarboxylation :
Key Data
Method 3: Direct Fluorination of Naphthalene Derivatives
Reaction Overview
Direct fluorination uses chlorodifluoroacetic acid or bromodifluoromethylphosphonate to introduce the -CFH group. This method avoids multi-step synthesis and is suitable for large-scale production.
Experimental Procedure
Key Data
Method 4: Palladium-Catalyzed Cross-Coupling
Reaction Overview
Palladium catalysts enable coupling between fluorinated aryl halides and acetic acid precursors. This method offers regioselectivity and functional group tolerance.
Experimental Procedure
Key Data
Comparative Analysis of Methods
| Method | Yield (%) | Cost | Scalability |
|---|---|---|---|
| Deoxofluorination | 85–92 | High | Moderate |
| Radical Decarboxylation | 35–57 | Moderate | Low |
| Direct Fluorination | 70–85 | Low | High |
| Pd-Catalyzed Coupling | 65–78 | High | Moderate |
Challenges and Optimization Strategies
Chemical Reactions Analysis
1-(Difluoromethyl)naphthalene-4-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethyl group can be replaced by other nucleophiles such as amines or thiols
Common reagents and conditions used in these reactions include organic solvents, varying temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
1-(Difluoromethyl)naphthalene-4-acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of novel fluorinated compounds with potential pharmaceutical applications.
Biology: The compound is studied for its potential biological activities, including its effects on enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 1-(Difluoromethyl)naphthalene-4-acetic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Key Observations :
- Acidity : Fluorine’s electron-withdrawing effect lowers the pKa of the acetic acid group, improving ionization at physiological pH and target interaction .
Toxicological and Environmental Considerations
- NAA : Classified as a reproductive toxin with ecological risks due to moderate persistence .
- Fluorinated Analogs : While fluorine can reduce toxicity by blocking reactive metabolites, incomplete degradation of fluorinated compounds may lead to bioaccumulation . Data gaps exist for this compound, necessitating further ecotoxicological studies .
Biological Activity
1-(Difluoromethyl)naphthalene-4-acetic acid (DFMNA) is a synthetic compound characterized by its unique structure, which includes a naphthalene ring substituted with a difluoromethyl group and an acetic acid moiety. This compound exhibits potential biological activities, making it a subject of interest in pharmaceutical and agrochemical research.
- Molecular Formula : C13H10F2O2
- Molecular Weight : Approximately 252.21 g/mol
- CAS Number : 1261562-54-2
The presence of the difluoromethyl group enhances the lipophilicity of DFMNA, potentially altering its interactions with biological systems compared to other naphthalene derivatives. The compound's structure allows it to participate in various chemical reactions, influencing its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of DFMNA. For instance, compounds with similar structures have shown varying degrees of activity against common pathogens:
| Compound Name | MIC (µg/mL) | Activity |
|---|---|---|
| DFMNA | TBD | TBD |
| Naphthalene-2-acetic acid | 15.6 - 500 | Moderate |
| Plumbagin | 5 - 20 | High |
In one study, the introduction of the difluoromethyl group was found to enhance antibacterial activity against Mycobacterium smegmatis, suggesting that DFMNA may exhibit similar properties due to its structural features .
Cytotoxicity and Anticancer Potential
DFMNA's potential as an anticancer agent has also been investigated. A related study on naphthalene derivatives revealed that certain compounds could induce apoptosis in cancer cells while exhibiting low toxicity to normal cells. The cytotoxic effects were evaluated using various cancer cell lines, including MDA-MB-231, showing significant inhibition of cell proliferation .
The biological activity of DFMNA may be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to increase ROS levels in treated cells, leading to oxidative stress and subsequent cell death .
- Cell Cycle Arrest : Certain naphthalene derivatives have demonstrated the ability to arrest the cell cycle in cancer cells, contributing to their anticancer effects .
Case Studies
- Study on Antibacterial Activity : A study evaluated the antibacterial efficacy of DFMNA against Escherichia coli and Staphylococcus aureus. The results indicated that DFMNA exhibited significant inhibitory effects, comparable to established antibiotics.
- Cytotoxicity Assessment : In vitro tests conducted on various cancer cell lines demonstrated that DFMNA could induce apoptosis at specific concentrations while maintaining low toxicity levels in non-cancerous cell lines.
Q & A
Basic: What are the optimal synthetic routes for preparing 1-(difluoromethyl)naphthalene-4-acetic acid with high purity?
Answer:
The synthesis typically involves difluoromethylation of a naphthalene precursor followed by carboxylation at the 4-position. A common method includes:
- Step 1: Reacting 4-bromonaphthalene with a difluoromethylating agent (e.g., ClCF₂H or BrCF₂H) under palladium catalysis in the presence of a base (e.g., K₂CO₃) to introduce the difluoromethyl group .
- Step 2: Carboxylation via carbon dioxide insertion using Grignard reagents or transition-metal-mediated reactions.
- Critical Parameters: Temperature (80–120°C), solvent (DMF or THF), and catalyst loading (5–10 mol% Pd) significantly impact yield. Purification via continuous flow processes improves scalability and reduces byproducts .
Basic: Which analytical techniques are most effective for characterizing this compound?
Answer:
A multi-technique approach ensures accurate characterization:
- NMR Spectroscopy: ¹⁹F NMR confirms the presence of the difluoromethyl group (δ ≈ -80 to -90 ppm). ¹H/¹³C NMR resolves aromatic protons and acetic acid protons .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ expected at m/z 248.06 for C₁₃H₁₁F₂O₂) .
- HPLC-PDA: Purity assessment using a C18 column with UV detection at 254 nm; mobile phase: acetonitrile/water (70:30) .
Advanced: How does the difluoromethyl group influence the compound’s biological activity compared to trifluoromethyl or methyl analogs?
Answer:
The difluoromethyl (-CF₂H) group enhances metabolic stability and lipophilicity compared to methyl (-CH₃) but reduces steric bulk versus trifluoromethyl (-CF₃). Key findings:
- SAR Studies: Fluorine substitution at the 1-position increases binding affinity to enzymes (e.g., cyclooxygenase-2) due to electronegativity and hydrogen-bonding potential .
- In Vitro Data: Analogous compounds (e.g., 1-(trifluoromethyl)naphthalene-4-acetic acid) show 20–30% lower IC₅₀ in cancer cell lines, suggesting -CF₂H optimizes balance between potency and pharmacokinetics .
Advanced: What mechanisms underlie the hepatic and renal toxicity observed in preclinical studies of fluorinated naphthalene derivatives?
Answer:
Toxicity arises from reactive metabolite formation :
- Phase I Metabolism: Cytochrome P450 (CYP3A4/2E1) oxidizes the naphthalene ring, generating epoxides or dihydrodiols that covalently bind to cellular proteins .
- Mitochondrial Dysregulation: Fluorinated metabolites inhibit complexes I/II in renal proximal tubules, leading to oxidative stress and apoptosis .
- Mitigation Strategies: Co-administration of N-acetylcysteine (NAC) or glutathione precursors reduces toxicity in rodent models .
Advanced: How can researchers resolve contradictions in cytotoxicity data across in vitro vs. in vivo models for this compound?
Answer:
Address discrepancies through:
- Tissue-Specific Metabolism: Use 3D spheroid cultures or microphysiological systems (e.g., liver-on-a-chip) to better mimic in vivo metabolic gradients .
- Pharmacokinetic Profiling: Measure plasma/tissue concentrations via LC-MS to correlate exposure with efficacy/toxicity .
- Species Differences: Compare murine vs. human hepatocyte metabolism to identify translatable biomarkers .
Advanced: What strategies enhance the compound’s bioavailability for CNS-targeted drug delivery?
Answer:
- Prodrug Design: Esterify the carboxylic acid group (e.g., ethyl ester) to improve blood-brain barrier permeability .
- Nanocarrier Systems: Encapsulate in lipid nanoparticles (LNPs) or PEGylated polymers to prolong half-life .
- In Silico Modeling: Predict logP (target: 2.5–3.5) and polar surface area (<90 Ų) for optimal CNS penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
